Cas no 877-13-4 (p-Benzoquinone, 2,3,5-trichloro-6-hydroxy-)

p-Benzoquinone, 2,3,5-trichloro-6-hydroxy- structure
877-13-4 structure
Product Name:p-Benzoquinone, 2,3,5-trichloro-6-hydroxy-
Numero CAS:877-13-4
MF:C6HCl3O3
MW:227.429339170456
CID:2696068
PubChem ID:16204896
Update Time:2025-04-21

p-Benzoquinone, 2,3,5-trichloro-6-hydroxy- Proprietà chimiche e fisiche

Nomi e identificatori

    • 3,4,6-trichloro-5-hydroxycyclohexa-3,5-diene-1,2-dione
    • NS00132988
    • p-Benzoquinone, 2,3,5-trichloro-6-hydroxy-
    • 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trichloro-6-hydroxy-
    • DTXSID301007757
    • trichlorohydroxybenzoquinone
    • 877-13-4
    • 2,3,5-Trichloro-6-hydroxy-1,4-benzoquinone
    • 2,3,5-trichloro-6-hydroxycyclohexa-2,5-diene-1,4-dione
    • GYRAKEJGIHEOCC-UHFFFAOYSA-N
    • 1,4-Benzoquinone, 3,5,6-trichloro-2-hydroxy-
    • SCHEMBL11052798
    • 2,3,5-Trichloro-6-hydroxy-p-benzoquinone
    • Inchi: 1S/C6HCl3O3/c7-1-2(8)5(11)6(12)3(9)4(1)10/h10H
    • Chiave InChI: XTSOUASHGTZOMN-UHFFFAOYSA-N
    • Sorrisi: ClC1=C(C(C(C(=C1O)Cl)=O)=O)Cl

Proprietà calcolate

  • Massa esatta: 225.899127Da
  • Massa monoisotopica: 225.899127Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 0
  • Complessità: 340
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.7
  • Superficie polare topologica: 54.4Ų

p-Benzoquinone, 2,3,5-trichloro-6-hydroxy- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Water ;  1 h, pH 7.4, 37 °C
Riferimento
An unexpected new pathway for nitroxide radical production via more reactive nitrogen-centered amidyl radical intermediate during detoxification of the carcinogenic halogenated quinones by N-alkyl hydroxamic acids
Zhu, Ben-Zhan; et al, Free Radical Biology & Medicine, 2020, 146, 150-159

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Methanol ;  0 °C; 30 min, 0 °C
2.1 Solvents: Water ;  1 h, pH 7.4, 37 °C
Riferimento
An unexpected new pathway for nitroxide radical production via more reactive nitrogen-centered amidyl radical intermediate during detoxification of the carcinogenic halogenated quinones by N-alkyl hydroxamic acids
Zhu, Ben-Zhan; et al, Free Radical Biology & Medicine, 2020, 146, 150-159

p-Benzoquinone, 2,3,5-trichloro-6-hydroxy- Raw materials

p-Benzoquinone, 2,3,5-trichloro-6-hydroxy- Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd